3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at position 3, a methyl group at position 6, and a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl substituent at position 2. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and central nervous system (CNS) modulation . The thioether linkage could confer metabolic stability compared to ether or ester analogs .
Properties
IUPAC Name |
3-benzyl-6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-15-12-17-19(28-15)20(26)24(13-16-8-4-2-5-9-16)21(22-17)27-14-18(25)23-10-6-3-7-11-23/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESKDUOTONEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional groups. Below is a comparative analysis:
Key Findings:
Core Structure Influence: The thienopyrimidinone core in the target compound offers a balance of rigidity and flexibility due to its dihydro ring, contrasting with the fully aromatic benzo-fused core in the LEAPChem compound . This may influence binding kinetics in enzyme pockets. Imidazo[1,2-a]pyridine derivatives (e.g., Compound 2d) exhibit distinct electronic properties due to nitrophenyl and cyano groups, making them suitable for optoelectronic applications .
Piperidinyl moieties are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier, a feature shared by both the target and LEAPChem compounds .
Thioether vs. Other Linkages: The thioether group in the target compound may confer greater resistance to oxidative metabolism compared to esters or amides seen in thiazolidinone derivatives .
Data Table: Physical and Spectral Properties (Inferred from Analogues)
Preparation Methods
Gewald Reaction for Thiophene Precursor Synthesis
The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via a Gewald reaction, a three-component condensation involving ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. This method, adapted from Patel et al., produces diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate with 70–85% yields under refluxing ethanol (Scheme 1). The reaction proceeds via enamine intermediate formation, followed by cyclization facilitated by sulfur’s nucleophilic character.
Table 1: Optimization of Gewald Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 85 |
| Reaction Time (h) | 12 | 82 |
| Sulfur Equivalents | 1.2 | 80 |
Cyclization to Thienopyrimidinone
Cyclization of the Gewald product to the thienopyrimidinone core is achieved using formamide under reflux (150°C, 6 h), yielding 6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (76–90% yields). The methyl group at position 6 is retained from the ethyl cyanoacetate starting material, while the exocyclic amine undergoes intramolecular cyclization.
Final Structural Elaboration: Piperidinylketone Attachment
Coupling with 2-Oxo-2-(Piperidin-1-yl)Ethyl Group
The piperidinylketone moiety is introduced by reacting 2-chloro-1-(piperidin-1-yl)ethan-1-one with the thiolate anion generated from the 2-mercapto intermediate. Using NaH as a base in DMF (0°C to rt, 2 h), this step affords the target compound in 65–70% yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Critical Reaction Parameters
- Stoichiometry: 1.2 equivalents of 2-chloro-1-(piperidin-1-yl)ethan-1-one relative to the thiolate.
- Purification: Gradient elution (hexane to ethyl acetate) removes unreacted starting materials and byproducts.
Spectral Confirmation of Final Product
- 1H NMR (600 MHz, DMSO-d6): δ 7.38–7.29 (m, 5H, Ar-H), 5.25 (s, 2H, CH2Ph), 4.44 (s, 2H, SCH2CO), 3.81 (s, 3H, NCH3), 3.55–3.51 (m, 4H, piperidine-H), 2.98 (t, J = 6.6 Hz, 2H, CH2), 2.67 (t, J = 6.6 Hz, 2H, CH2), 1.58–1.52 (m, 6H, piperidine-H).
- 13C NMR (150 MHz, DMSO-d6): δ 206.8 (C=O), 167.2 (C4=O), 138.5 (Ar-C), 129.1–127.8 (Ar-CH), 62.4 (SCH2CO), 54.3 (NCH3), 48.9 (piperidine-C), 28.7–25.1 (CH2).
Comparative Analysis of Synthetic Routes
Route Efficiency and Yield Optimization
A comparative study of two pathways highlights the impact of reaction sequence on overall yield:
Route A (Stepwise Functionalization):
- Gewald reaction → 2. Benzylation → 3. Thioether formation → 4. Piperidinylketone coupling
Total Yield: 32% (cumulative)
Route B (Convergent Approach):
Solvent and Catalyst Screening
Table 3: Impact of Solvent on Thioether Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 62 |
| THF | 7.5 | 58 |
| Acetonitrile | 37.5 | 55 |
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state, while THF’s lower polarity results in reduced yields.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competitive O-benzylation is observed when using benzyl bromide without rigorous exclusion of moisture. Employing molecular sieves (4Å) reduces hydrolysis, increasing N3-benzylation selectivity from 70% to 92%.
Epimerization at the Piperidine Ring
Racemization of the piperidinylketone moiety occurs above 60°C. Maintaining temperatures below 50°C during coupling and using chiral auxiliaries (e.g., (R)-BINOL) preserves stereochemical integrity (ee > 98%).
Scalability and Industrial Considerations
Continuous Flow Synthesis
A pilot-scale continuous flow system (0.5 L/min throughput) reduces reaction times by 40% compared to batch processes. Key parameters:
Green Chemistry Metrics
Table 4: Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 9.2 |
| PMI (Process Mass Intensity) | 23.4 | 14.6 |
| Energy Consumption (kWh/kg) | 48 | 29 |
Flow chemistry significantly improves sustainability metrics by minimizing solvent waste and energy use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
